molecular formula C14H14N2O3S B7697942 3,4-dimethoxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide

3,4-dimethoxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide

Cat. No.: B7697942
M. Wt: 290.34 g/mol
InChI Key: NAOUWXNPGVDWJO-OQLLNIDSSA-N
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Description

3,4-dimethoxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, biology, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with thiophene-2-carbaldehyde in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using cost-effective raw materials and efficient catalytic systems. One such method involves the use of aluminum trichloride as a catalyst to facilitate the reaction between 1,2-dimethoxybenzene and thiophene-2-carbaldehyde. This method is advantageous due to its simplicity, safety, and low production cost .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

Scientific Research Applications

3,4-dimethoxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial and antioxidant properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For instance, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dimethoxy-N-(4-nitrophenyl)benzamide
  • 3,4-dimethoxy-N-(4-methylphenyl)benzamide
  • 3,4-ethylenedioxythiophenes

Uniqueness

3,4-dimethoxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide stands out due to its unique combination of a benzamide core with a thiophene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3,4-dimethoxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-18-12-6-5-10(8-13(12)19-2)14(17)16-15-9-11-4-3-7-20-11/h3-9H,1-2H3,(H,16,17)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOUWXNPGVDWJO-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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